O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate
CAS No.:
Cat. No.: VC13547863
Molecular Formula: C13H15FO5
Molecular Weight: 270.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FO5 |
|---|---|
| Molecular Weight | 270.25 g/mol |
| IUPAC Name | 1-O-ethyl 2-O-[2-(5-fluoro-2-methoxyphenyl)ethyl] oxalate |
| Standard InChI | InChI=1S/C13H15FO5/c1-3-18-12(15)13(16)19-7-6-9-8-10(14)4-5-11(9)17-2/h4-5,8H,3,6-7H2,1-2H3 |
| Standard InChI Key | JAHHIHGUDZILES-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)OC |
| Canonical SMILES | CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)OC |
Introduction
O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate is an organic compound featuring a unique structure that includes an oxalate ester and a fluorinated aromatic ring. Its molecular formula is C13H15FO4, with a molecular weight of approximately 254.2575 g/mol. The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its chemical reactivity and potential biological activity, making it an interesting subject for research in both chemistry and biology.
Synthesis Methods
The synthesis of O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. Common methods include:
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Esterification Reaction: Oxalic acid reacts with an alcohol in the presence of a catalyst to form the oxalate ester.
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Alcohol Derivative Preparation: The alcohol derivative is prepared by modifying the aromatic ring with the appropriate functional groups.
Biological Activity and Potential Applications
Preliminary studies suggest that O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate may possess potential applications in anti-inflammatory and analgesic therapies. The fluorinated aromatic ring enhances binding affinity to specific biological targets, such as enzymes and receptors, which are involved in pain and inflammation pathways.
| Potential Application | Mechanism of Action | Biological Targets |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | Enzymes involved in inflammation |
| Analgesic | Interaction with pain receptors | Receptors involved in pain perception |
Comparison with Similar Compounds
O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate can be compared with other oxalate esters that have different substituents on the aromatic ring. These comparisons highlight the unique properties and potential applications of each compound based on their structural features.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate | Methoxy group at the 4-position | Different reactivity and biological activity |
| O2-Ethyl O1-[2-(3-chloro-6-methylphenyl)ethyl] oxalate | Chlorine instead of fluorine | Altered chemical properties due to halogen variation |
| O2-Ethyl O1-[2-(3-fluoro-6-ethylphenyl)ethyl] oxalate | Ethyl group instead of methoxy | Influences solubility and interactions with targets |
Future Research Directions
Future research should focus on elucidating the detailed mechanism of action of O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate and exploring its potential therapeutic applications. This includes conducting comprehensive biological assays to assess its efficacy and safety in various disease models.
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